Ifenprodil
Overview
Description
Ifenprodil is a chemical compound known for its role as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor. Specifically, it targets the GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . Additionally, this compound interacts with alpha1 adrenergic, serotonin, and sigma receptors . It has been marketed in some countries, including Japan and France, as a cerebral vasodilator under trade names such as Cerocral, Dilvax, and Vadilex .
Mechanism of Action
Target of Action
Ifenprodil is an inhibitor of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1 (glycine-binding NMDA receptor subunit 1) and GluN2B (glutamate-binding NMDA receptor subunit 2) subunits . These receptors are members of the ionotropic glutamate receptor family, playing key roles in brain development and neurological function .
Mode of Action
This compound binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist . This interaction with its targets results in the inhibition of the NMDA receptors, thereby modulating the transmission of glutamate signals in the nervous system .
Biochemical Pathways
This compound’s action on the NMDA receptors affects several biochemical pathways. It has been shown to activate mTOR signaling, which is involved in cell growth and survival . Additionally, it has been found to modulate proinflammatory cytokines in the hippocampus, indicating its involvement in inflammatory processes .
Result of Action
This compound’s action results in various molecular and cellular effects. It has been shown to have potential neuromodulatory activities in psychiatric conditions, including dependency and depression . Moreover, it has been found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by the physiological environment, such as the presence of other neurotransmitters or the state of the targeted NMDA receptors .
Biochemical Analysis
Biochemical Properties
Ifenprodil binds to the N-terminal leucine/isoleucine/valine-binding protein (LIVBP)-like domain of NR2B . In this domain, several residues, both hydrophilic and hydrophobic, were found to control this compound inhibition .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the N-terminal LIVBP-like domain of NR2B . In this domain, several residues, both hydrophilic and hydrophobic, were found to control this compound inhibition .
Preparation Methods
The preparation of ifenprodil involves a condensation reaction between 2-amino-1-(4-hydroxyphenyl) propyl alcohol and 1,5-dihalogen-3-benzyl pentane, followed by salification with tartaric acid to obtain this compound tartrate . This method is noted for its high chemical selectivity and cost-effectiveness, which significantly improves the quality of the final product .
Chemical Reactions Analysis
Ifenprodil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.
Reduction: Reduction reactions involving this compound typically focus on its interaction with other compounds rather than direct reduction of this compound itself.
Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl group.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ifenprodil has a wide range of scientific research applications:
Comparison with Similar Compounds
Ifenprodil is unique in its high selectivity for NMDA receptors containing the GluN2B subunit . Similar compounds include:
Ketamine: Another NMDA receptor antagonist, but with broader receptor activity.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease, with different subunit selectivity.
MK-801 (Dizocilpine): A potent NMDA receptor antagonist with a different binding profile compared to this compound.
This compound’s specificity for the GluN2B subunit and its additional interactions with other receptors make it a unique and valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVMODNBIQBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045656 | |
Record name | Ifenprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23210-56-2, 23210-58-4 | |
Record name | Ifenprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23210-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ifenprodil [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ifenprodil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ifenprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ifenprodil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IFENPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8OE3P6O5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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